![molecular formula C19H14N2S B2363004 2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-90-5](/img/structure/B2363004.png)
2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile” is a chemical compound with the molecular formula C19H14N2S . Its average mass is 302.393 Da and its monoisotopic mass is 302.087769 Da .
Molecular Structure Analysis
The molecular structure analysis of similar compounds has been conducted using methods such as FT-IR and FT-Raman vibrational spectral analysis . These methods can provide information about the molecular geometrical parameters, bond length, bond angle, and vibrational wave numbers .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “{2-[(4-methylphenyl)sulfanyl]pyridin-3-yl}methanol”, include a melting point of 121 - 124 degrees Celsius .Applications De Recherche Scientifique
Anti-Helicobacter pylori Agents
A study demonstrated the potential of a compound similar to 2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile, specifically a 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamate structure, as an effective anti-Helicobacter pylori agent. This compound exhibited strong activity against various strains of H. pylori, including those resistant to common antibiotics, making it a promising candidate for treating this gastric pathogen (Carcanague et al., 2002).
Dihydrofolate Reductase Inhibitors
Another study focused on 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, closely related to the chemical structure . These compounds were explored for their potential as dihydrofolate reductase inhibitors. The study included detailed structural characterization and molecular docking simulations to assess their inhibitory capability against the human dihydrofolate reductase enzyme (Al-Wahaibi et al., 2021).
Antileukotrienic Agents
Research on similar compounds, specifically (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl)prop‐2‐enoic acid, revealed potential antileukotrienic properties. These compounds were synthesized under specific conditions and tested for antiplatelet activity, showing promising results in inhibiting platelet aggregation, a key factor in cardiovascular diseases (Jampílek et al., 2004).
Catalysis in Organic Synthesis
A different study utilized a compound with a sulfanyl group in a catalytic process for the synthesis of organic compounds. This research highlights the utility of sulfanyl-containing compounds like this compound in facilitating chemical reactions, particularly in creating biologically active molecules (Tayebi et al., 2011).
Anti-inflammatory Activity
Research into the polymorphic forms of a similar compound, 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile, revealed significant anti-inflammatory activity. This indicates the potential of closely related compounds in therapeutic applications for reducing inflammation (Rai et al., 2016).
Propriétés
IUPAC Name |
2-(3-methylphenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-14-6-5-9-17(12-14)22-19-16(13-20)10-11-18(21-19)15-7-3-2-4-8-15/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGWDTHNXYCMHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
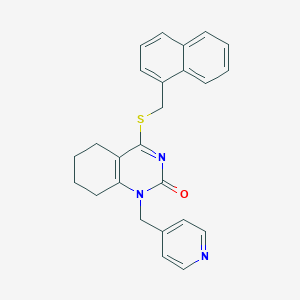
![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2362927.png)

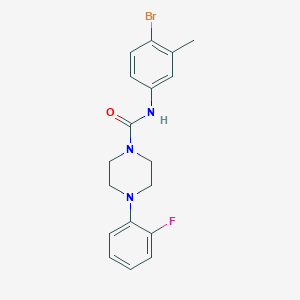
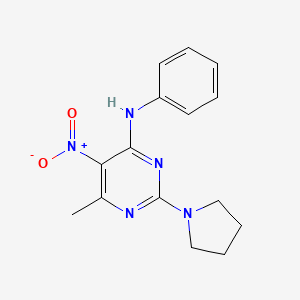


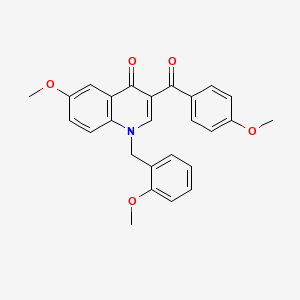
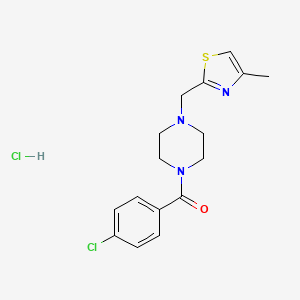
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2362939.png)
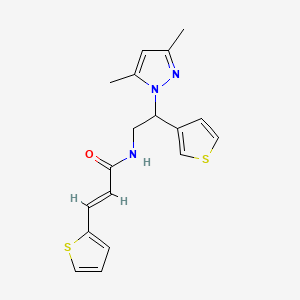


![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362944.png)
